An In-Depth Technical Guide to 2,5-Dichloroisonicotinonitrile: Properties, Synthesis, and Potential
An In-Depth Technical Guide to 2,5-Dichloroisonicotinonitrile: Properties, Synthesis, and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloroisonicotinonitrile, also known as 2,5-dichloro-4-cyanopyridine, is a halogenated heterocyclic compound that represents a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms and a nitrile group, offers a unique combination of reactivity and rigidity, making it an attractive scaffold for the development of novel chemical entities. The strategic placement of these functional groups provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery and materials science.
This technical guide provides a comprehensive overview of the core properties, structure, and potential of 2,5-dichloroisonicotinonitrile (CAS No. 102645-35-2). Due to the limited availability of public experimental data for this specific isomer, this document leverages established chemical principles and draws upon data from closely related structural analogs to present a scientifically robust and predictive profile. By synthesizing information from analogous compounds, we aim to provide researchers with the foundational knowledge required to effectively utilize this reagent in their work, from designing synthetic routes to anticipating its chemical behavior.
Molecular Structure and Physicochemical Properties
The fundamental identity of 2,5-dichloroisonicotinonitrile is defined by its molecular structure and core properties. While specific experimental data such as melting and boiling points are not widely reported in the literature, we can infer likely characteristics based on its structure and comparison with related compounds.
Core Compound Identity
| Property | Value | Source(s) |
| Chemical Name | 2,5-Dichloroisonicotinonitrile | - |
| Synonyms | 2,5-dichloro-4-cyanopyridine | [1] |
| CAS Number | 102645-35-2 | |
| Molecular Formula | C₆H₂Cl₂N₂ | [2] |
| Molecular Weight | 173.00 g/mol | - |
| Appearance | Solid / Powder |
Structural Representation
The structure consists of a pyridine ring with chlorine atoms at positions 2 and 5, and a nitrile group at position 4.
Caption: Chemical structure of 2,5-Dichloroisonicotinonitrile.
Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction & Reference |
| Melting Point | 70 - 85 °C | The related isomer, 2,3-dichloroisonicotinonitrile, has a reported melting point of 77-78 °C. Symmetrical substitution may slightly alter this. |
| Boiling Point | ~250 - 270 °C | 2,5-Dichlorobenzonitrile has a boiling point of 269 °C.[3] The pyridine nitrogen may slightly alter volatility. |
| Solubility | Soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Sparingly soluble in water. | The dichlorinated aromatic structure suggests hydrophobicity, while the nitrogen atoms offer some polarity.[4][5] |
| pKa | ~ 0 - 1 | The pyridine nitrogen is significantly deactivated by three electron-withdrawing groups (two Cl, one CN), making it a very weak base. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. In the absence of published spectra for 2,5-dichloroisonicotinonitrile, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.
-
H-3: Expected to appear as a singlet in the range of δ 7.8 - 8.2 ppm . Its downfield shift is influenced by the adjacent electron-withdrawing nitrile group and the chlorine at position 2.
-
H-6: Expected to appear as a singlet in the range of δ 8.5 - 8.8 ppm . Its significant downfield shift is due to its position adjacent to the ring nitrogen and the influence of the chlorine at position 5.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.[8][9][10]
-
C-CN (Nitrile): Typically found in the range of δ 115 - 120 ppm .
-
C4 (Carbon bearing CN): Expected around δ 120 - 125 ppm .
-
Aromatic Carbons (C3, C6): These carbons bonded to hydrogen are expected in the aromatic region, likely between δ 125 - 145 ppm .
-
Aromatic Carbons (C2, C5): These carbons bonded to chlorine will be further downfield, likely in the δ 148 - 155 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C≡N Stretch (Nitrile): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for a nitrile.
-
Aromatic C=C and C=N Ring Vibrations: A series of medium to strong bands are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1100 cm⁻¹ for aryl chlorides.
-
Aromatic C-H Stretch: A weak band may be observed just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ).[11]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry should provide clear structural information.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 172 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 174 (M+2) that is approximately 65% the intensity of the M⁺ peak, and a smaller peak at m/z 176 (M+4).
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom (-Cl) to give a fragment at m/z 137, or the loss of hydrogen cyanide (-HCN) from the ring structure.
Synthesis and Reactivity
While a specific, validated synthesis for 2,5-dichloroisonicotinonitrile is not detailed in readily available literature, a plausible and robust synthetic route can be designed based on established transformations of pyridine derivatives.
Proposed Synthetic Pathway
A logical approach involves the chlorination of a suitable pyridine precursor, followed by the introduction of the cyano group. A likely starting material is 2,5-dihydroxypyridine, which can be chlorinated and subsequently converted to the target nitrile.
Caption: Proposed two-stage synthesis of 2,5-dichloroisonicotinonitrile.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure based on analogous chemical transformations.[3][12] All work should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,5-Dichloropyridine [12]
-
To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge phosphorus oxychloride (POCl₃, 200 g).
-
While stirring, carefully add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).
-
Heat the reaction mixture to 145 °C and maintain for 4 hours.
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine (30 g), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.
Step 2: Synthesis of 2,5-Dichloroisonicotinonitrile (via N-Oxide)
This step is based on general procedures for the cyanation of pyridine N-oxides.[13]
-
Dissolve 2,5-dichloropyridine (1 equiv.) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction and work up to isolate the 2,5-dichloropyridine N-oxide intermediate.
-
Dissolve the N-oxide intermediate in an inert solvent like acetonitrile.
-
Add trimethylsilyl cyanide (TMSCN, ~1.5 equiv.) and a suitable activating agent (e.g., dimethylcarbamoyl chloride) and heat the reaction, monitoring for product formation.
-
Upon completion, cool the reaction, quench with an aqueous solution, and extract the product.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,5-dichloroisonicotinonitrile.
Reactivity Profile
The reactivity of 2,5-dichloroisonicotinonitrile is dictated by its three functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a property enhanced by the three withdrawing groups. This makes the carbon atoms bearing the chlorine atoms highly susceptible to attack by nucleophiles. The chlorine at the 2-position is generally more reactive towards SNAr than the one at the 5-position due to the activating effect of the ring nitrogen. This allows for selective and sequential displacement of the chlorine atoms, a powerful tool for building molecular complexity.
-
Nitrile Group Chemistry: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (2,5-dichloroisonicotinic acid) or an amide under acidic or basic conditions.
-
Reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Act as a precursor for the formation of tetrazoles via reaction with azides.
-
-
Pyridine Ring Reactivity: While the ring is electron-deficient, reactions such as the Minisci reaction, which involves the addition of a radical to the electron-deficient ring, could potentially occur at the C-3 or C-6 positions.[14]
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2,5-dichloroisonicotinonitrile are not widely documented, its structural motifs are prevalent in pharmacologically active compounds. Halogenated pyridines and cyanopyridines are considered "privileged structures" in medicinal chemistry.[15][16]
-
Scaffold for Library Synthesis: The differential reactivity of the two chlorine atoms allows for the sequential introduction of different substituents. This makes the molecule an excellent starting point for the creation of diverse chemical libraries for high-throughput screening.
-
Role of Chlorine Atoms: Chlorine atoms can significantly impact a drug candidate's properties. They can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through halogen bonding, and improve membrane permeability by increasing lipophilicity.[15]
-
Role of the Nitrile Group: The cyano group is a common feature in many approved drugs. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a reactive handle for covalent inhibitors.[16]
-
Potential Therapeutic Areas: Dichloropyridine scaffolds have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[8] The ability to generate analogs from the 2,5-dichloroisonicotinonitrile core allows for its potential application in developing inhibitors for various enzyme and receptor targets.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for 2,5-dichloroisonicotinonitrile is publicly available. However, based on data for structurally related compounds such as 2,5-dichloroisonicotinic acid and other chlorinated aromatic nitriles, the following hazards should be assumed and precautions taken.[17]
-
Hazard Statements (Inferred):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause an allergic skin reaction.[18]
-
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2,5-Dichloroisonicotinonitrile is a chemical entity of significant untapped potential. Its well-defined structure, featuring multiple, differentially reactive functional groups, positions it as a highly versatile building block for synthetic chemistry. While a comprehensive public dataset of its experimental properties is currently lacking, a predictive analysis based on sound chemical principles and analogous compounds provides a strong framework for its use. For medicinal chemists and drug discovery professionals, this compound offers a promising scaffold for the rapid generation of novel, diverse molecular libraries. As synthetic methodologies continue to advance, it is anticipated that the utility of such strategically functionalized heterocyclic compounds will only grow, paving the way for the discovery of next-generation therapeutics.
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